

# (S)-2-amino-1-(4-nitrophenyl)ethanol CAS number and molecular weight

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## Compound of Interest

Compound Name: (S)-2-amino-1-(4-nitrophenyl)ethanol

Cat. No.: B154692

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## In-Depth Technical Guide: (S)-2-amino-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(S)-2-amino-1-(4-nitrophenyl)ethanol**, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and potential applications in drug development, with a focus on its role as a precursor for therapeutic agents.

## Core Compound Properties

**(S)-2-amino-1-(4-nitrophenyl)ethanol**, also known as (S)-p-nitrophenylserinol, is a well-defined chemical entity with the following key identifiers and physicochemical properties.

Property	Value	Reference
CAS Number	129894-63-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	182.179 g/mol	[1]
Melting Point	132 - 133 °C	[1]
Isomeric SMILES	C1=CC(=CC=C1--INVALID-LINK--O)--INVALID-LINK--[O-]	[1]

## Synthesis and Manufacturing

The synthesis of chiral amino alcohols such as **(S)-2-amino-1-(4-nitrophenyl)ethanol** is a critical area of research, given their importance as building blocks in the pharmaceutical industry. Enantiomerically pure forms are often essential for therapeutic efficacy and to minimize off-target effects.

## Enantioselective Synthesis

While a specific detailed protocol for the asymmetric synthesis of **(S)-2-amino-1-(4-nitrophenyl)ethanol** is not readily available in public literature, the general approach often involves the asymmetric reduction of a corresponding  $\alpha$ -amino ketone or the ring-opening of a chiral epoxide. A common strategy for producing chiral 1,2-amino alcohols is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected  $\alpha$ -ketoamines, which has been shown to produce high enantioselectivity (>99% ee) and high isolated yields for similar structures.

## General Synthetic Approach for a Related Compound

A representative protocol for the synthesis of a structurally similar compound, 2-((2-nitrophenyl)amino)ethanol, is provided below to illustrate a potential synthetic pathway. It is important to note that this procedure yields a related isomer and not the specific (S)-enantiomer of 2-amino-1-(4-nitrophenyl)ethanol.

Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol[2]

- Reactants:
  - 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)
  - 2-aminoethanol (116.3 g, 1.904 mol)
  - n-Butanol (400 mL)
- Procedure:
  - A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is heated under reflux for 6 hours.
  - The reaction mixture is then concentrated.
  - The residue is taken up in water and extracted with ether.
  - The organic phase is washed with brine, dried, and concentrated.
- Yield: This process yields 43.1 g (75%) of an orange solid.

## Applications in Drug Development and Biological Activity

**(S)-2-amino-1-(4-nitrophenyl)ethanol** serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[3]

## Precursor to Kinase Inhibitors

One of the significant applications of this compound is as a precursor for the synthesis of phenylpurinediamine derivatives.[3] These derivatives have been explored as reversible kinase inhibitors that can target mutations associated with certain types of cancer, such as lung cancer.[3]

## Anticancer Activity of Nitrophenyl Derivatives

Derivatives containing the nitrophenyl moiety have demonstrated potential as anticancer agents. Studies on related compounds, such as novel 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group, have shown moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.<sup>[4]</sup> Similarly, other nitrophenyl-containing heterocycles have been evaluated against a panel of human cancer cell lines, with some compounds showing significant anticancer activity.<sup>[5][6]</sup>

A general experimental protocol for evaluating the in vitro anticancer activity of such compounds is the MTT assay.

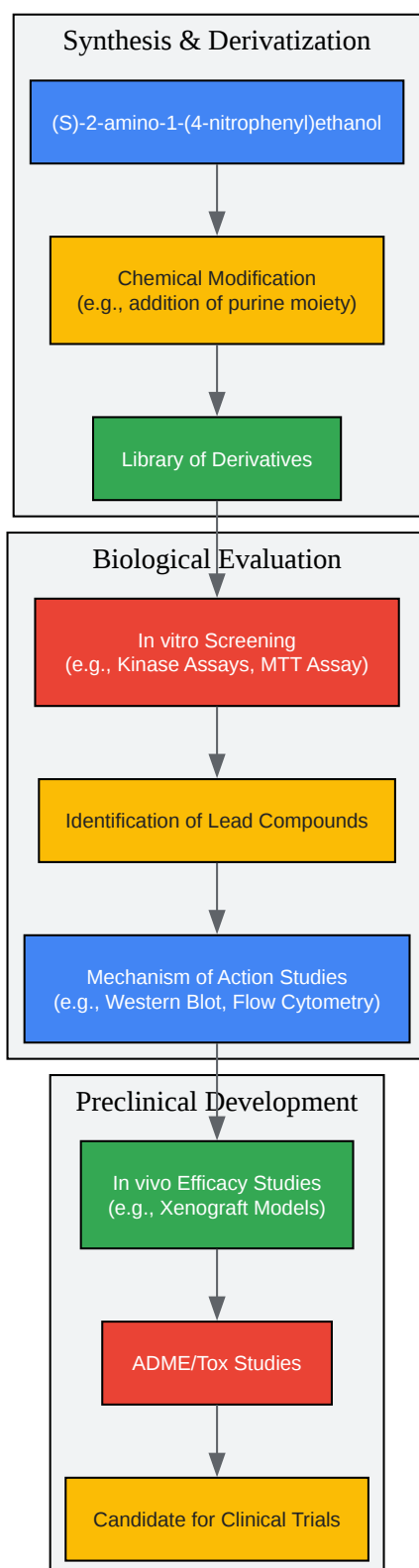
#### Experimental Protocol: MTT Assay for Cytotoxicity<sup>[4]</sup>

- Objective: To determine the cytotoxic activity of a compound against cancer cell lines.
- Materials:
  - Cancer cell lines (e.g., PACA2, A549)
  - Test compound
  - Doxorubicin (positive control)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  - DMSO
  - 96-well plates
  - Incubator (37°C, 5% CO<sub>2</sub>)
- Procedure:
  - Seed the cancer cells in 96-well plates and allow them to adhere overnight.
  - Treat the cells with various concentrations of the test compound (typically ranging from 0.78 to 100 µM). Include a positive control (doxorubicin) and a vehicle control.
  - Incubate the plates for a specified period (e.g., 48 or 72 hours).

- Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilize the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Potential Signaling Pathway Modulation

While the direct interaction of **(S)-2-amino-1-(4-nitrophenyl)ethanol** with specific signaling pathways is not extensively documented, its utility as a precursor for kinase inhibitors suggests that its derivatives are likely to modulate cellular signaling cascades critical for cancer cell proliferation and survival. The following diagram illustrates a generalized workflow for the synthesis and evaluation of such compounds in a drug discovery context.



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Caption: A generalized workflow for the development of therapeutic agents from **(S)-2-amino-1-(4-nitrophenyl)ethanol**.

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